molecular formula C3H2F9O10S3Y B1506445 Yttrium(III) trifluoromethanesulfonate hydrate CAS No. 34629-25-9

Yttrium(III) trifluoromethanesulfonate hydrate

Cat. No. B1506445
CAS RN: 34629-25-9
M. Wt: 554.1 g/mol
InChI Key: OYPZNLILUFMJEI-UHFFFAOYSA-K
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Description

Yttrium(III) trifluoromethanesulfonate hydrate, also known as yttrium triflate, is a chemical compound with the molecular formula C3F9O9S3Y . It is used in the preparation of superconducting thin films and as an intermediate in chemical research . It is also a Lewis acid catalyst used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids .


Molecular Structure Analysis

The molecular structure of Yttrium(III) trifluoromethanesulfonate hydrate is represented by the linear formula (CF3SO3)3Y . Its molecular weight is 536.11 .


Chemical Reactions Analysis

Yttrium(III) trifluoromethanesulfonate hydrate is used as a catalyst in various chemical reactions. For instance, it has been used to promote glycosidation of glycosyl fluorides . It has also been used in the preparation of pyridine and quinoline derivatives .


Physical And Chemical Properties Analysis

Yttrium(III) trifluoromethanesulfonate hydrate is a solid at 20 degrees Celsius . Its CAS Number is 52093-30-8 .

Mechanism of Action

As a Lewis acid catalyst, Yttrium(III) trifluoromethanesulfonate hydrate can donate electron pairs, facilitating various chemical reactions . It has been used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids .

Safety and Hazards

Yttrium(III) trifluoromethanesulfonate hydrate can cause severe skin burns and eye damage . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . In case of ingestion or inhalation, medical attention should be sought .

properties

IUPAC Name

trifluoromethanesulfonate;yttrium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Y/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPZNLILUFMJEI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F9O10S3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721801
Record name Yttrium trifluoromethanesulfonate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yttrium(III) trifluoromethanesulfonate hydrate

CAS RN

34629-25-9
Record name Yttrium trifluoromethanesulfonate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) trifluoromethanesulfonate hydrate
Reactant of Route 2
Yttrium(III) trifluoromethanesulfonate hydrate
Reactant of Route 3
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Reactant of Route 4
Yttrium(III) trifluoromethanesulfonate hydrate

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